![molecular formula C12H9F3N2 B1319456 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine CAS No. 893738-30-2](/img/structure/B1319456.png)

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine

Descripción general

Descripción

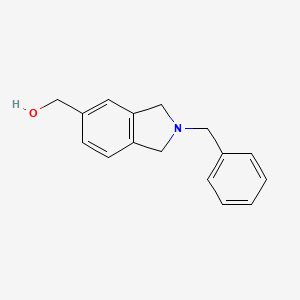

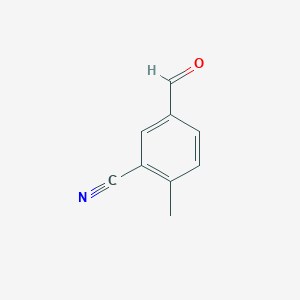

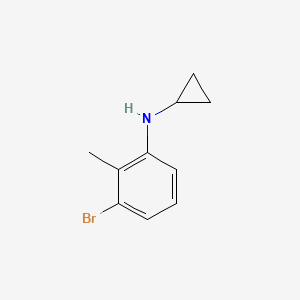

“5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” is a chemical compound with the molecular formula C12H9F3N2 . It contains a pyridinamine group attached to a phenyl group, which is further substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of compounds similar to “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” often involves the use of trifluoromethylpyridine (TFMP) intermediates . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” consists of a pyridinamine group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is known for its strong electron-withdrawing properties .

Aplicaciones Científicas De Investigación

Anticancer Agent

“5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” has shown significant potential as an anticancer agent . For instance, a compound synthesized from it, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant anticancer activity against several cell lines, including NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) .

Antioxidant Agent

This compound also exhibits antioxidant properties . One of the synthesized oxadiazoles, 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, showed promising antioxidant activity with an IC50 of 15.14 μM .

Drug Discovery

“5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” holds promise in various applications, including drug discovery. It’s a versatile material that can be used to synthesize a variety of potential drug molecules .

Synthesis of Fluorescent Chemosensors

4-(Trifluoromethyl)phenyl isocyanate, a related compound, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors can be used in various fields, including biological imaging and environmental monitoring.

Synthesis of Anion Sensors

The same compound has also been used in the synthesis of an amidourea-based sensor for anions . These sensors can be used to detect anions in various environments, which is crucial in fields like environmental science and healthcare.

Material Science

“5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” can also be used in material science. The trifluoromethyl group in the compound can impart unique properties to materials, making it useful in the development of new materials.

Direcciones Futuras

The demand for trifluoromethylpyridine (TFMP) derivatives, such as “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine”, has been increasing steadily in the last 30 years . They are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withDihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .

Mode of Action

It’s suggested that similar compounds may inhibit the activity of their target enzymes, thereby affecting cellular signaling pathways .

Biochemical Pathways

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting potential effects onneurological and inflammatory pathways .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles .

Result of Action

Related compounds have been shown to exhibitneuroprotective and anti-inflammatory properties . These effects are likely mediated through the inhibition of specific enzymes and the modulation of associated signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDUGQRPWLKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine | |

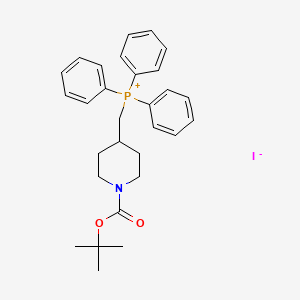

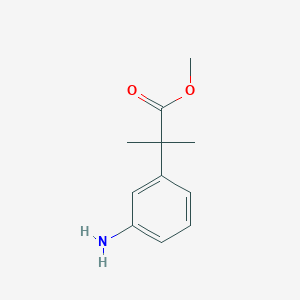

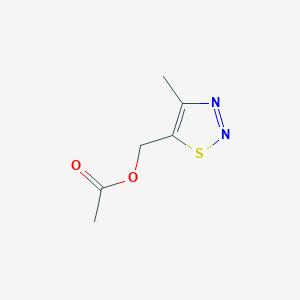

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)